6-Bromo-5-methoxy-[1,2,4]triazolo[4,3-a]pyridine 6-Bromo-5-methoxy-[1,2,4]triazolo[4,3-a]pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18319500
InChI: InChI=1S/C7H6BrN3O/c1-12-7-5(8)2-3-6-10-9-4-11(6)7/h2-4H,1H3
SMILES:
Molecular Formula: C7H6BrN3O
Molecular Weight: 228.05 g/mol

6-Bromo-5-methoxy-[1,2,4]triazolo[4,3-a]pyridine

CAS No.:

Cat. No.: VC18319500

Molecular Formula: C7H6BrN3O

Molecular Weight: 228.05 g/mol

* For research use only. Not for human or veterinary use.

6-Bromo-5-methoxy-[1,2,4]triazolo[4,3-a]pyridine -

Specification

Molecular Formula C7H6BrN3O
Molecular Weight 228.05 g/mol
IUPAC Name 6-bromo-5-methoxy-[1,2,4]triazolo[4,3-a]pyridine
Standard InChI InChI=1S/C7H6BrN3O/c1-12-7-5(8)2-3-6-10-9-4-11(6)7/h2-4H,1H3
Standard InChI Key GNCCBAUHMGQJOI-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=CC2=NN=CN21)Br

Introduction

6-Bromo-5-methoxy- triazolo[4,3-a]pyridine is a heterocyclic compound characterized by a triazole ring fused with a pyridine structure. Its molecular formula is C₇H₆BrN₃O, and it has a molecular weight of approximately 228.05 g/mol . This compound features a bromine atom at the 6-position and a methoxy group at the 5-position, contributing to its unique chemical properties and potential biological activities.

Biological Activities

Research indicates that 6-Bromo-5-methoxy- triazolo[4,3-a]pyridine exhibits significant biological activities. It has been studied for its potential as an antimicrobial agent, as well as its effects on various cancer cell lines. The compound's unique structure allows it to interact with biological targets effectively, leading to potential therapeutic applications.

Synthesis Methods

Several methods have been reported for synthesizing 6-Bromo-5-methoxy- triazolo[4,3-a]pyridine. These methods typically involve the fusion of a triazole ring with a pyridine structure, followed by the introduction of bromine and methoxy substituents.

Applications and Similar Compounds

6-Bromo-5-methoxy- triazolo[4,3-a]pyridine finds applications in several fields, including pharmaceutical research due to its potential biological activities. Similar compounds include:

Compound NameCAS NumberKey Differences
6-Bromo-8-methyl- triazolo[1,5-a]pyridine899429-04-0Methyl group instead of methoxy
6-Bromo- triazolo[1,5-a]pyridine356560-80-0No substituent at the 8-position
7-Bromo- triazolo[1,5-a]pyridine1053655-66-5Bromine at the 7-position instead of the 6-position
6-Bromo-2-methyl- triazolo[1,5-a]pyridine899429-05-7Methyl group at the 2-position

Research Findings

Studies on the interactions of 6-Bromo-5-methoxy- triazolo[4,3-a]pyridine with biological targets have revealed its potential as an enzyme inhibitor and its ability to bind to specific receptors. These interactions are crucial for understanding its mechanism of action and therapeutic potential.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator